Cas no 2172345-03-6 (3,3,9-trimethyl-1-oxa-5-azaspiro5.6dodecane)

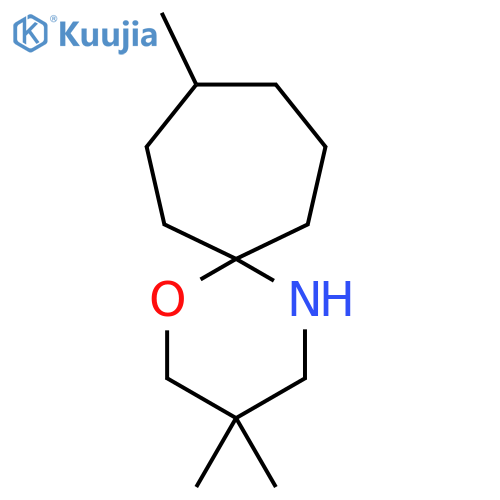

2172345-03-6 structure

商品名:3,3,9-trimethyl-1-oxa-5-azaspiro5.6dodecane

3,3,9-trimethyl-1-oxa-5-azaspiro5.6dodecane 化学的及び物理的性質

名前と識別子

-

- 3,3,9-trimethyl-1-oxa-5-azaspiro5.6dodecane

- EN300-1278595

- 3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane

- 2172345-03-6

-

- インチ: 1S/C13H25NO/c1-11-5-4-7-13(8-6-11)14-9-12(2,3)10-15-13/h11,14H,4-10H2,1-3H3

- InChIKey: BEHYNYUYERQIDC-UHFFFAOYSA-N

- ほほえんだ: O1CC(C)(C)CNC21CCCC(C)CC2

計算された属性

- せいみつぶんしりょう: 211.193614421g/mol

- どういたいしつりょう: 211.193614421g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 21.3Ų

3,3,9-trimethyl-1-oxa-5-azaspiro5.6dodecane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1278595-50mg |

3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane |

2172345-03-6 | 50mg |

$948.0 | 2023-10-01 | ||

| Enamine | EN300-1278595-10000mg |

3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane |

2172345-03-6 | 10000mg |

$4852.0 | 2023-10-01 | ||

| Enamine | EN300-1278595-1.0g |

3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane |

2172345-03-6 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1278595-1000mg |

3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane |

2172345-03-6 | 1000mg |

$1129.0 | 2023-10-01 | ||

| Enamine | EN300-1278595-100mg |

3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane |

2172345-03-6 | 100mg |

$993.0 | 2023-10-01 | ||

| Enamine | EN300-1278595-500mg |

3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane |

2172345-03-6 | 500mg |

$1084.0 | 2023-10-01 | ||

| Enamine | EN300-1278595-5000mg |

3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane |

2172345-03-6 | 5000mg |

$3273.0 | 2023-10-01 | ||

| Enamine | EN300-1278595-250mg |

3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane |

2172345-03-6 | 250mg |

$1038.0 | 2023-10-01 | ||

| Enamine | EN300-1278595-2500mg |

3,3,9-trimethyl-1-oxa-5-azaspiro[5.6]dodecane |

2172345-03-6 | 2500mg |

$2211.0 | 2023-10-01 |

3,3,9-trimethyl-1-oxa-5-azaspiro5.6dodecane 関連文献

-

1. Water

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

2172345-03-6 (3,3,9-trimethyl-1-oxa-5-azaspiro5.6dodecane) 関連製品

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 503537-97-1(4-bromooct-1-ene)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬